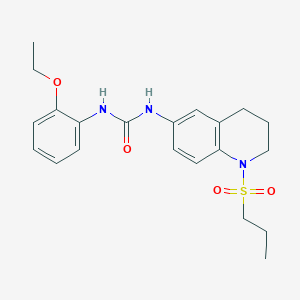
1-(2-Ethoxyphenyl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This would typically include the compound’s systematic name, its molecular formula, and its structural formula.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction.Molecular Structure Analysis
This involves the study of the arrangement of atoms within the molecule and the bonds that hold these atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, chemical stability, etc.科学研究应用
Histone Deacetylase Inhibition and Cancer Therapy
A series of 1-arylsulfonyl-6-(N-hydroxyacrylamide)tetrahydroquinolines, closely related to the compound , have been developed as potent histone deacetylase (HDAC) inhibitors. These compounds have shown marked anti-HDAC and antiproliferative activity, especially against prostate cancer cells. For instance, one derivative demonstrated significant tumor growth inhibition in a xenograft tumor model, highlighting its potential as a lead compound for prostate cancer inhibitors (Liu et al., 2015).
Central Nervous System and Cardiovascular System Effects
Tetrahydro‐quinazoline derivatives involving ureidoalkylation and α‐Amidoalkylation reactions have been investigated for their effects on the central nervous system (CNS) and cardiovascular system (CVS). These studies contribute to the understanding of the pharmacological potential of compounds within this chemical class (Pandey et al., 2008).
Anticancer and Antimicrobial Activities
Novel urea and bis-urea derivatives of primaquine with hydroxyphenyl or halogenphenyl substituents have been synthesized and evaluated for biological activity. These compounds showed promising antiproliferative effects against various cancer cell lines, especially breast carcinoma MCF-7 cells. Some derivatives displayed high selectivity and significant activity, indicating their potential as lead compounds in the development of new cancer therapies. Additionally, high antioxidant activity and antimicrobial effects were observed in some compounds, further demonstrating the diverse biological activities of this chemical class (Perković et al., 2016).
Antiviral Properties
A series of substituted sulfonamide and urea derivatives have been synthesized and evaluated for their antiviral activity against an avian paramyxo virus. Some derivatives showed higher antiviral activity compared to Ribavirin, a commercial antiviral drug, highlighting the potential of this chemical class in antiviral drug development (Selvakumar et al., 2018).
Molecular Devices and Complexation Studies
The ability of certain quinoline urea derivatives to form complexes with silver(I) and their behavior as gelators has been explored. These studies provide insights into the potential applications of these compounds in the development of molecular devices and in the field of supramolecular chemistry (Braga et al., 2013).
安全和危害
This involves identifying any risks associated with handling or exposure to the compound. It could include toxicity information, handling precautions, disposal methods, etc.
未来方向
This could involve potential applications of the compound, areas for further research, etc.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a specific compound like “1-(2-Ethoxyphenyl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea”, you might need to refer to scientific literature or databases. If you have access to a university library, they often have subscriptions to these resources. Alternatively, databases like PubChem, ChemSpider, and others might have information available. Please make sure to handle all compounds safely and ethically.
属性
IUPAC Name |
1-(2-ethoxyphenyl)-3-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S/c1-3-14-29(26,27)24-13-7-8-16-15-17(11-12-19(16)24)22-21(25)23-18-9-5-6-10-20(18)28-4-2/h5-6,9-12,15H,3-4,7-8,13-14H2,1-2H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPCRSPQTMYNZDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)NC3=CC=CC=C3OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Ethoxyphenyl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

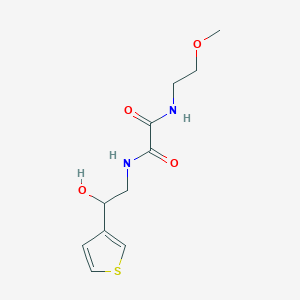
![methyl 4-(2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2811819.png)
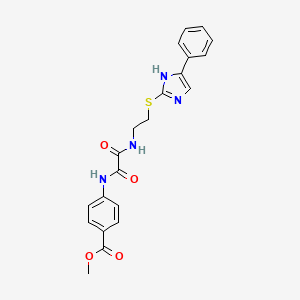
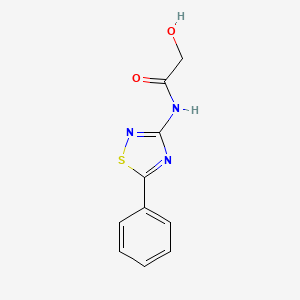
![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-methylbenzamide](/img/structure/B2811826.png)
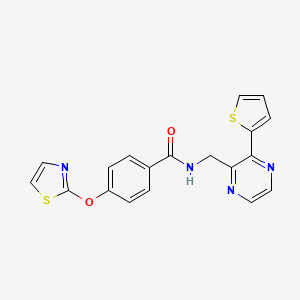
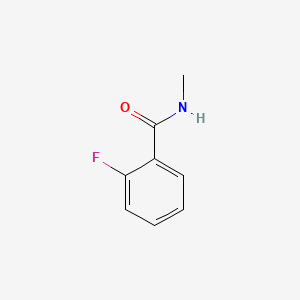
![4-chloro-N-(2-{[(4-chlorobenzoyl)amino]oxy}ethyl)benzenecarboxamide](/img/structure/B2811829.png)
![2-Ethyl-5-((4-(4-fluorophenyl)piperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2811830.png)

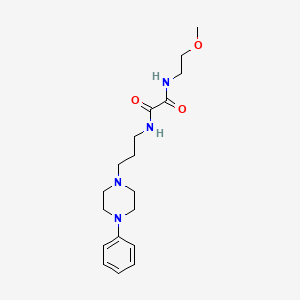
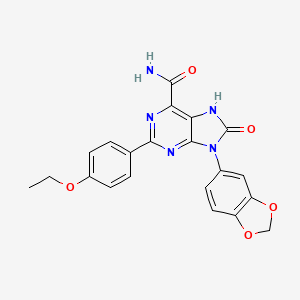
![2-[5-(3-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2811837.png)
![(E)-4-(Dimethylamino)-N-[3-(4-fluorophenyl)-3-hydroxycyclobutyl]but-2-enamide](/img/structure/B2811840.png)